VX-950(Telaprevir)

Description

BenchChem offers high-quality VX-950(Telaprevir) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VX-950(Telaprevir) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

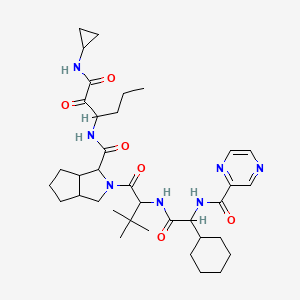

2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWEDCPNXPBQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870348 |

Source

|

| Record name | 2-(2-{2-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetamido}-3,3-dimethylbutanoyl)-N-[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]octahydrocyclopenta[c]pyrrole-1-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a New Era in Hepatitis C Therapy: A Technical Overview of the Discovery and Development of VX-950 (Telaprevir)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the pivotal discovery and development of VX-950, commercially known as Telaprevir. This document details the journey from initial concept to clinical validation of a potent, selective, and orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. We will explore the innovative structure-based drug design, preclinical evaluation, and critical clinical findings that established VX-950 as a cornerstone of early direct-acting antiviral (DAA) therapy for genotype 1 chronic HCV infection.

The Dawn of a Targeted Approach: The Discovery of VX-950

The quest for a more effective treatment for Hepatitis C, a global health issue affecting millions, led researchers at Vertex Pharmaceuticals to target the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] This endeavor marked a significant shift from the less effective and poorly tolerated interferon-based therapies.[1][3]

The journey began with the elucidation of the three-dimensional atomic structure of the HCV protease by Vertex researchers in 1996, a landmark achievement that paved the way for structure-based drug design.[4][5] This approach allowed for the rational design of small molecules that could specifically bind to and inhibit the enzyme's active site.

A collaboration initiated in 1997 between Vertex and Eli Lilly and Co. further propelled the research, leading to the discovery of a series of potent HCV protease inhibitors.[4][6] Through meticulous optimization of alpha-ketoamide scaffolds, scientists engineered VX-950, a peptidomimetic inhibitor designed to form a reversible, covalent bond with the catalytic Serine 139 of the protease.[2][7] This novel mechanism of action, characterized by a slow-on, slow-off binding process, contributed to its high potency.[8][9]

The final structure of Telaprevir was the culmination of optimizing residues at various positions (P1', P3, and P4) and incorporating a bicyclic carbocycle to enhance its inhibitory activity.[5]

Key Milestones in the Discovery of VX-950

| Year | Milestone | Reference |

| 1996 | Vertex researchers solve the 3D structure of the HCV protease. | [4] |

| 1997 | Vertex and Eli Lilly begin collaboration on HCV protease inhibitors. | [4][6] |

| 2002 | Preclinical studies of VX-950 begin. | [4] |

| 2003 | Vertex gains worldwide rights to the HCV protease inhibitor program from Eli Lilly and plans to initiate clinical trials. | [4] |

Mechanism of Action: A Covalent Embrace

VX-950 functions as a potent and selective inhibitor of the HCV NS3/4A serine protease. This viral enzyme is crucial for the post-translational processing of the HCV polyprotein, a large precursor protein that must be cleaved into individual functional viral proteins for replication to occur. By blocking this cleavage, VX-950 effectively halts the viral life cycle.

The inhibitor is a peptidomimetic that mimics the natural substrate of the protease.[7] Its key feature is an α-ketoamide warhead that forms a reversible covalent bond with the active site serine (Ser139) of the NS3 protease.[2][7] This "covalent but reversible" interaction results in a slow-on, slow-off binding kinetic, leading to a prolonged duration of inhibition and high potency.[8][9]

References

- 1. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of VX-950, a novel, covalent, and reversible inhibitor of hepatitis C virus NS3.4A serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. HCV Protease Inhibitors: Vertex VX-950 clinical trial in 2003 [natap.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vertex Pharmaceuticals Researchers Report Three-Dimensional Structure Of Hepatitis C Helicase Enzyme; Report In Structure | EurekAlert! [eurekalert.org]

- 7. Preclinical Profile of VX-950, a Potent, Selective, and Orally Bioavailable Inhibitor of Hepatitis C Virus NS3-4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Telaprevir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telaprevir (VX-950) is a potent, selective, and reversible covalent inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease. This enzyme is essential for viral replication, making it a prime target for antiviral therapy. This technical guide provides a comprehensive overview of the biochemical properties of Telaprevir, including its mechanism of action, enzyme kinetics, binding affinity, resistance profile, and pharmacokinetic properties. Detailed methodologies for key biochemical assays are provided, and critical data is summarized in tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

Hepatitis C is a global health concern, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The HCV NS3/4A protease plays a pivotal role in the viral life cycle by cleaving the HCV polyprotein into mature, functional non-structural proteins.[1][2] Telaprevir was one of the first direct-acting antiviral agents (DAAs) developed to specifically target this viral enzyme, representing a significant advancement in the treatment of chronic hepatitis C, particularly for genotype 1 infection.[1][3]

Mechanism of Action

Telaprevir is a peptidomimetic inhibitor that binds to the active site of the NS3/4A serine protease.[4][5] It forms a reversible, covalent bond with the catalytic serine residue (Ser139) of the protease through its α-ketoamide warhead.[2] This interaction mimics the transition state of the natural substrate cleavage, thereby effectively blocking the enzyme's proteolytic activity.[2] By inhibiting the NS3/4A protease, Telaprevir prevents the processing of the viral polyprotein, which is a critical step for the formation of the viral replication complex, ultimately leading to the suppression of HCV replication.[5][6]

Enzyme Kinetics and Binding Affinity

Telaprevir exhibits potent inhibitory activity against the HCV NS3/4A protease, characterized by a slow-binding and slow-dissociation mechanism.[6] This results in a long half-life of the enzyme-inhibitor complex, contributing to its sustained antiviral effect.[7] The inhibitory activity of Telaprevir has been quantified using various in vitro assays, with key parameters summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Telaprevir against HCV NS3/4A Protease

| Parameter | Value | Assay Type | HCV Genotype | Reference |

| Ki | 7 nM | Enzymatic Assay | Genotype 1 (H strain) | [7] |

| IC50 | 10 nM | Biochemical Assay | Not Specified | [1] |

| IC50 | 130 nM | Enzymatic Assay | Genotype 1b | [8] |

| IC50 | 0.35 µM | HCV Replicon Assay (48 hr) | Genotype 1b (Con1) | [6] |

| IC90 | 0.830 µM | HCV Replicon Assay (48 hr) | Genotype 1b (Con1) | [6] |

Table 2: Telaprevir EC50 Values from HCV Replicon Assays

| HCV Genotype | EC50 (µM) | Assay Duration | Reference |

| Genotype 1b | 0.482 | 48 hours | [9] |

| Genotype 1b | 0.269 | 96 hours | [9] |

| Genotype 1a | 0.961 | 96 hours | [9] |

| Genotype 1b | 0.574 | 24 hours | [6] |

| Genotype 1b | 0.488 | 48 hours | [6] |

| Genotype 1b | 0.210 | 72 hours | [6] |

| Genotype 1b | 0.139 | 120 hours | [6] |

Resistance Profile

As with many antiviral agents, the emergence of resistance is a clinical challenge. For Telaprevir, resistance-associated substitutions (RASs) have been identified in the NS3 protease domain.[1] These mutations can reduce the binding affinity of Telaprevir to its target. The most common RASs are found at amino acid positions 36, 54, 155, and 156.[9][10]

Table 3: Fold Change in Telaprevir EC50 for Common NS3 Resistance-Associated Substitutions

| NS3 Mutation | Genotype | Fold Change in EC50 | Reference |

| V36A/M | 1a/1b | 3 - 25 | [11] |

| T54A/S | 1b | 3 - 25 | [11] |

| R155K/T | 1a | 3 - 25 | [11] |

| A156S | 1b | 3 - 25 | [11] |

| A156V/T | 1a | >25 | [11] |

| V36M + R155K | 1a | >25 | [11] |

Pharmacokinetic Properties

The clinical efficacy of Telaprevir is influenced by its pharmacokinetic profile. It is orally bioavailable, with absorption enhanced when taken with food.[12][13] Telaprevir is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and is also a substrate and inhibitor of P-glycoprotein.[14][15]

Table 4: Key Pharmacokinetic Parameters of Telaprevir

| Parameter | Value | Condition | Reference |

| Protein Binding | 59-76% | - | [14][15] |

| Volume of Distribution (Vd) | ~252 L | - | [14][15] |

| Metabolism | Primarily CYP3A4 | - | [14][15] |

| Elimination | Feces | - | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biochemical properties of antiviral compounds. Below are outlines of the key experimental protocols used in the characterization of Telaprevir.

HCV NS3/4A Protease FRET Assay

This assay measures the enzymatic activity of the NS3/4A protease through Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a cleavage site for the protease is flanked by a donor and an acceptor fluorophore. Cleavage of the substrate separates the fluorophores, leading to a measurable change in fluorescence.

Protocol Outline:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucopyranoside.

-

Enzyme: Recombinant HCV NS3/4A protease diluted in assay buffer.

-

Substrate: FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2) diluted in assay buffer.

-

Inhibitor: Telaprevir serially diluted in DMSO.

-

-

Assay Procedure:

-

Dispense diluted Telaprevir or DMSO (control) into a 96-well plate.

-

Add the NS3/4A protease solution to each well and incubate.

-

Initiate the reaction by adding the FRET substrate.

-

Immediately measure the fluorescence kinetics using a plate reader (Excitation/Emission wavelengths dependent on the FRET pair used).

-

-

Data Analysis:

-

Determine the initial reaction velocities from the kinetic reads.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

HCV Replicon Assay

This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA replicon. These replicons can autonomously replicate within the cells. The inhibitory effect of a compound on viral replication can be quantified by measuring the level of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using qRT-PCR.

Protocol Outline:

-

Cell Culture and Seeding:

-

Culture Huh-7 cells containing the HCV replicon (e.g., genotype 1b with a luciferase reporter) in appropriate media.

-

Seed the cells into 96-well plates.

-

-

Compound Treatment:

-

Prepare serial dilutions of Telaprevir in culture media.

-

Add the diluted compound to the cells and incubate for 48-72 hours.

-

-

Quantification of Replication:

-

For luciferase reporter replicons, lyse the cells and measure luciferase activity using a luminometer.

-

For non-reporter replicons, extract total RNA and quantify HCV RNA levels using qRT-PCR.

-

-

Cytotoxicity Assessment:

-

In a parallel plate, treat cells with the same concentrations of Telaprevir and assess cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo).

-

-

Data Analysis:

-

Calculate the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) from the respective dose-response curves.

-

Conclusion

Telaprevir is a well-characterized inhibitor of the HCV NS3/4A protease with potent in vitro activity against genotype 1. Its biochemical profile, including its mechanism of action, enzyme kinetics, and resistance profile, has been extensively studied and provides a solid foundation for understanding its clinical efficacy. The experimental protocols detailed in this guide are fundamental for the continued discovery and development of novel antiviral agents targeting HCV and other viral proteases. The comprehensive data and visualizations presented herein serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and characterization of a replicon-based phenotypic assay for assessing HCV NS4B from clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vitro kinetic profiling of hepatitis C virus NS3 protease inhibitors by progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Pharmacokinetic and Viral Kinetic Modeling To Estimate the Antiviral Effectiveness of Telaprevir, Boceprevir, and Pegylated Interferon during Triple Therapy in Treatment-Experienced Hepatitis C Virus-Infected Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]

- 11. hcvguidelines.org [hcvguidelines.org]

- 12. eurogentec.com [eurogentec.com]

- 13. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Telaprevir Structure-Activity Relationship: A Deep Dive into HCV NS3/4A Protease Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Telaprevir (B1684684) (VX-950) marked a significant milestone in the treatment of chronic Hepatitis C Virus (HCV) infection, heralding the era of direct-acting antivirals (DAAs). As a potent, peptidomimetic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, its development was underpinned by extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of the SAR of telaprevir, detailing the key structural modifications and their impact on inhibitory activity. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows to aid in the understanding and future development of HCV protease inhibitors.

Mechanism of Action and Binding Mode

Telaprevir is a linear, peptidomimetic inhibitor that targets the NS3/4A serine protease, an enzyme crucial for HCV polyprotein processing and viral replication.[1][2] Its mechanism of action involves the formation of a reversible, covalent bond between its α-ketoamide warhead and the catalytic serine (Ser139) of the NS3 protease active site.[1][3] This interaction mimics the tetrahedral transition state of peptide bond cleavage, effectively blocking the enzyme's function.[1] The binding of telaprevir is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the S1 to S4 subsites of the protease.

Core Structure and Key Moieties

The fundamental scaffold of telaprevir can be dissected into several key recognition elements that interact with the corresponding pockets of the NS3/4A protease active site. These include:

-

P1' and α-ketoamide "Warhead": The electrophilic α-ketoamide group is the key reactive moiety that forms a covalent adduct with the catalytic Ser139. The P1' group, a cyclopropylamide, plays a crucial role in positioning the warhead for nucleophilic attack.

-

P1 Moiety (n-propyl): This group occupies the S1 specificity pocket of the protease.

-

P2 Moiety (Octahydrocyclopenta[c]pyrrole): This bulky, bicyclic proline analog makes extensive hydrophobic contacts within the S2 subsite.

-

P3 Moiety (tert-Butylglycine): This residue fits into the S3 pocket.

-

P4 Moiety (N-(pyrazin-2-ylcarbonyl)cyclohexylalanyl): The pyrazine (B50134) cap at the P4 position extends towards the solvent-exposed region and contributes to the overall binding affinity.

Structure-Activity Relationship (SAR) Studies

The optimization of telaprevir's structure was a result of systematic modifications at each of the key positions to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Data Presentation

The following table summarizes the inhibitory activities of telaprevir and its precursor, boceprevir, against the HCV NS3/4A protease and in cell-based replicon assays.

| Compound | Target | Assay Type | Activity Metric | Value |

| Telaprevir | HCV NS3/4A Protease | Enzymatic | Ki | 7 nM |

| Telaprevir | HCV Replicon | Cell-based | IC50 | 0.354 µM |

| Boceprevir | HCV NS3/4A Protease | Enzymatic | Ki | 14 nM |

Table 1: Inhibitory activity of telaprevir and boceprevir. Data compiled from multiple sources.

Analysis of Key Structural Modifications

P1 Position: Modifications at the P1 position are critical for anchoring the inhibitor in the S1 pocket. While telaprevir features an n-propyl group, studies on related inhibitors have shown that cyclopropyl (B3062369) groups at this position can also be well-tolerated and contribute to potency.

P2 Position: The P2 moiety is a major determinant of potency and selectivity. The bulky and conformationally restricted octahydrocyclopenta[c]pyrrole (B1584311) of telaprevir provides optimal hydrophobic interactions within the S2 pocket. Modifications at this position, such as the introduction of different cyclic systems, have been extensively explored in the development of other HCV protease inhibitors.

P3 Position: The tert-butylglycine at the P3 position of telaprevir was found to be optimal for fitting into the S3 pocket. Structure-activity relationship studies on related compounds have demonstrated that bulky, hydrophobic residues are generally favored at this position.

P4 Position: The P4 capping group plays a significant role in modulating the overall activity and pharmacokinetic properties. The pyrazinecarbonyl group of telaprevir extends into a solvent-exposed region, and modifications at this site have been shown to impact both potency and metabolic stability.

α-Ketoamide Warhead: The α-ketoamide is a highly effective "warhead" for serine proteases. Its electrophilicity is finely tuned to allow for reversible covalent inhibition, which contributes to a favorable safety profile compared to irreversible inhibitors.

Experimental Protocols

HCV NS3/4A Protease FRET Assay

This assay is used to determine the enzymatic inhibition of the HCV NS3/4A protease by test compounds.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% glycerol, 0.05% Triton X-100

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Dispense 0.5 µL of the diluted compounds or DMSO (for controls) into the wells of a 384-well plate.

-

Add 20 µL of a solution containing the NS3/4A protease (final concentration ~5 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~200 nM) in assay buffer to each well.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) at regular intervals for 30-60 minutes at 30°C.

-

Calculate the rate of substrate cleavage from the linear portion of the kinetic curves.

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line.

Materials:

-

Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).

-

Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Reagents for quantifying HCV RNA (e.g., qRT-PCR) or reporter gene activity (e.g., luciferase assay kit).

-

Reagents for assessing cell viability (e.g., MTS assay).

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the diluted compounds.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After the incubation period, quantify the level of HCV RNA replication. This can be done by:

-

qRT-PCR: Isolate total cellular RNA and perform quantitative reverse transcription PCR to measure the levels of HCV RNA.

-

Reporter Gene Assay: If using a replicon with a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

-

In a parallel plate, assess the cytotoxicity of the compounds using an MTS or similar cell viability assay to determine the 50% cytotoxic concentration (CC50).

-

Calculate the 50% effective concentration (EC50) for the inhibition of HCV replication by fitting the data to a dose-response curve.

-

The selectivity index (SI) can be calculated as the ratio of CC50 to EC50.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: HCV replication cycle and the mechanism of action of telaprevir.

Caption: Experimental workflow for the HCV NS3/4A protease FRET assay.

Caption: Logical relationships in the structure-activity of telaprevir.

Conclusion

The development of telaprevir was a landmark achievement in the fight against chronic hepatitis C, driven by meticulous structure-activity relationship studies. By systematically optimizing the interactions of the peptidomimetic scaffold with the NS3/4A protease active site, researchers were able to design a highly potent and selective inhibitor. This in-depth guide has provided a comprehensive overview of the key SAR principles, quantitative data, and experimental methodologies that underpinned the discovery of telaprevir. The insights gained from these studies continue to inform the design of next-generation protease inhibitors for HCV and other viral diseases.

References

Preclinical Evaluation of VX-950 (Telaprevir) in HCV Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of VX-950 (subsequently known as Telaprevir), a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3-4A serine protease. VX-950 emerged as a promising therapeutic agent, and its preclinical assessment laid the critical groundwork for its clinical development. This document details the in vitro and in vivo studies that characterized its antiviral activity, mechanism of action, and resistance profile.

Core Antiviral Activity and Potency

VX-950 is a peptidomimetic, covalent, yet reversible inhibitor of the HCV NS3-4A serine protease, an enzyme essential for viral replication.[1][2] Its design was a result of structure-based drug design techniques.[1][3] VX-950 demonstrated potent and time-dependent antiviral activity against HCV, significantly reducing viral RNA levels in various preclinical models.[1][4]

In Vitro Efficacy

The primary in vitro model for evaluating anti-HCV compounds is the subgenomic HCV replicon system. These are cell lines, typically derived from the human hepatoma cell line Huh-7, that harbor a self-replicating HCV RNA molecule.[5] VX-950 exhibited robust, dose-dependent, and time-dependent reduction of HCV RNA in these replicon cells.[1][4]

A key finding was the sustained viral response even after withdrawal of the compound. Following a two-week incubation with VX-950, a greater than 4-log10 reduction in HCV RNA levels was observed, with no rebound of viral RNA after the inhibitor was removed, suggesting viral clearance from the cells.[2][3][6] In some instances, the reduction reached 4.7-log10.[4][7]

| Parameter | HCV Genotype | Value | Assay System | Reference(s) |

| IC50 | Genotype 1b | 354 ± 35 nM | 48-hour HCV Replicon Assay | [2][3] |

| Genotype 1b | 574 nM | 24-hour HCV Replicon Assay | [1] | |

| Genotype 1b | 488 nM | 48-hour HCV Replicon Assay | [1] | |

| Genotype 1b | 210 nM | 72-hour HCV Replicon Assay | [1] | |

| Genotype 1b | 139 nM | 120-hour HCV Replicon Assay | [1] | |

| Genotype 1a | 280 nM | Human Fetal Hepatocytes | [2][3] | |

| Ki * | Genotype 1a | 7 nM | Enzyme Inhibition Assay | [2][3] |

| Genotype 2a | 30 - 50 nM | Enzyme Inhibition Assay | [3] | |

| Genotype 3a | ~300 nM | Enzyme Inhibition Assay | [3] | |

| Enzyme-Inhibitor Complex Half-life | Genotype 1a | ~60 minutes | Enzyme Kinetic Assay | [2][3] |

IC50: 50% inhibitory concentration; Ki: steady-state inhibition constant.*

Combination Studies

The combination of VX-950 with alpha interferon, the standard of care at the time, demonstrated an additive to moderately synergistic effect in reducing HCV RNA in replicon cells without a significant increase in cytotoxicity.[1][4] This combination also suppressed the emergence of in vitro resistance mutations against VX-950.[1][4] A 9-day incubation with lower concentrations of both VX-950 and alpha interferon achieved a 4-log10 reduction in HCV RNA levels, a more significant reduction than either agent alone.[1][4]

Mechanism of Action: Targeting the HCV NS3-4A Protease

HCV replicates via a single polyprotein that must be cleaved by viral and host proteases to yield mature viral proteins. The NS3-4A serine protease is responsible for four of these critical cleavages.[8] VX-950 acts as a specific inhibitor of this enzyme.

VX-950 forms a covalent but reversible complex with the NS3-4A protease.[2][3] This is achieved through its α-ketoamide warhead, which reacts with the catalytic serine of the protease.[8][9] This slow-on, slow-off binding process results in a prolonged inhibition of the enzyme's activity.[2][3]

Resistance Profile

As with most antiviral agents, the emergence of resistance is a key concern. In vitro resistance studies using the HCV replicon system identified specific amino acid substitutions in the NS3 protease domain that conferred resistance to VX-950.

The dominant resistance mutation identified was at position Ala156, with substitutions to serine (A156S), valine (A156V), or threonine (A156T).[10][11] Notably, the major resistance mutations for another protease inhibitor, BILN 2061 (at Asp168), remained fully susceptible to VX-950, and the dominant VX-950 resistant mutant (A156S) was sensitive to BILN 2061, indicating different resistance mechanisms.[10][11] However, cross-resistance was observed with the A156V and A156T mutations.[3] It is important to note that many of these resistant mutants exhibited decreased replication capacity or fitness.[3]

Combination therapy with interferon was shown to suppress the emergence of these resistant variants.[1][4][12] In clinical settings, while resistant variants could be selected during monotherapy, they were rapidly replaced by wild-type virus after cessation of treatment, likely due to their lower fitness.[13]

Experimental Protocols

HCV Replicon Assay

This assay is fundamental for assessing the in vitro antiviral activity of compounds against HCV.

Objective: To determine the 50% inhibitory concentration (IC50) of VX-950 on HCV RNA replication.

Materials:

-

HCV subgenomic replicon-containing Huh-7 cells (e.g., genotype 1b).[5]

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).[3]

-

VX-950 dissolved in DMSO.

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a luciferase reporter system.[3][15]

-

Reagents for a cytotoxicity assay (e.g., MTS or tetrazolium-based).[3]

Procedure:

-

Cell Seeding: Plate the HCV replicon cells at a predetermined density (e.g., 5,000 cells/well in a 96-well plate) and allow them to adhere.[3][14]

-

Compound Addition: Prepare serial dilutions of VX-950. Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor).[14][15]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72, or 120 hours) at 37°C in a 5% CO2 incubator.[1][15]

-

Endpoint Measurement:

-

Cytotoxicity Assessment: In parallel, treat cells similarly and measure cell viability to determine the 50% cytotoxic concentration (CC50).[15]

-

Data Analysis: Calculate the IC50 value by plotting the percentage of HCV RNA inhibition against the log of the compound concentration.

In Vitro Resistance Selection Studies

Objective: To identify viral mutations that confer resistance to VX-950.

Procedure:

-

Culture HCV replicon cells in the presence of a selective concentration of VX-950.

-

Monitor the cultures for the outgrowth of drug-resistant cell colonies.

-

Expand the resistant colonies and isolate total RNA.

-

Amplify the NS3 protease-coding region by RT-PCR.

-

Sequence the amplified DNA to identify mutations.

-

Confirm that the identified mutations confer resistance by introducing them into a wild-type replicon and testing the susceptibility of the mutant replicon to VX-950.[10]

In Vivo Evaluation

VX-950 exhibited a favorable pharmacokinetic profile in several animal species, with high exposure in the liver, the primary site of HCV replication.[2][3] In a mouse model expressing the HCV protease, VX-950 demonstrated excellent inhibition of its target.[2][3] These positive preclinical findings supported its advancement into human clinical trials.

Conclusion

The preclinical evaluation of VX-950 (Telaprevir) established it as a potent, selective, and orally bioavailable inhibitor of the HCV NS3-4A serine protease. The comprehensive in vitro and in vivo studies detailed in this guide provided a solid foundation for its clinical development, ultimately leading to its approval as a direct-acting antiviral agent for the treatment of chronic hepatitis C. The data gathered on its efficacy, mechanism of action, and resistance profile were instrumental in shaping the strategies for its clinical use, particularly in combination therapies.

References

- 1. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Profile of VX-950, a Potent, Selective, and Orally Bioavailable Inhibitor of Hepatitis C Virus NS3-4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VX-950, a novel hepatitis C virus (HCV) NS3-4A protease inhibitor, exhibits potent antiviral activities in HCv replicon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. In vitro resistance studies of hepatitis C virus serine protease inhibitors, VX-950 and BILN 2061: structural analysis indicates different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro studies of cross-resistance mutations against two hepatitis C virus serine protease inhibitors, VX-950 and BILN 2061 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. VX-950 HCV Protease Inhibitor Resistance Profile: combination therapy suppresses drug resistance [natap.org]

- 13. VX-950 HCV Protease Inhibitor Resistance Profile [natap.org]

- 14. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

In Vitro Antiviral Spectrum of Telaprevir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telaprevir (B1684684) (VX-950) is a potent, direct-acting antiviral agent renowned for its targeted activity against the Hepatitis C virus (HCV).[1][2] As a peptidomimetic inhibitor, it specifically targets the HCV NS3/4A serine protease, an enzyme critical for viral replication.[1][3] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of Telaprevir, with a focus on its activity against various HCV genotypes and the emergence of resistance. Detailed experimental protocols for key assays are provided, and the underlying mechanism of action is visually represented. This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug discovery and development.

Mechanism of Action

Telaprevir functions by binding to the active site of the HCV NS3/4A serine protease in a covalent yet reversible manner.[4][5] This binding event blocks the proteolytic activity of the enzyme, which is essential for cleaving the HCV polyprotein into mature viral proteins required for the assembly of new virions.[1] The inhibition of this crucial step in the viral lifecycle effectively halts HCV replication within infected host cells.[1] Furthermore, by inhibiting the NS3/4A protease, Telaprevir may also help to restore the host's innate immune response, which is often suppressed by the virus.[1]

In Vitro Antiviral Activity against HCV

Telaprevir demonstrates potent antiviral activity against HCV, primarily targeting genotype 1.[2][6] Its efficacy varies across different HCV genotypes and is significantly impacted by the presence of specific mutations in the NS3/4A protease.

Activity against HCV Genotypes

The tables below summarize the in vitro activity of Telaprevir against various HCV genotypes and resistant variants, as determined by replicon assays. The 50% effective concentration (EC50) is a measure of the drug's potency, with lower values indicating higher potency.

| HCV Genotype | Assay Type | Cell Line | EC50 (µM) | Citation |

| Genotype 1b (Con1) | Replicon Assay | Huh-7 | 0.354 (48h incubation) | [4] |

Note: The inhibitory effect of Telaprevir on HCV RNA replication is time-dependent, with IC50 values decreasing with longer incubation periods.[4]

Activity against Resistant Variants

The emergence of drug-resistant variants is a significant challenge in antiviral therapy. In vitro studies have identified several mutations in the HCV NS3 protease that confer resistance to Telaprevir.

| NS3 Mutation | Fold Change in EC50 vs. Wild-Type | Resistance Level | Citation |

| V36A/M | 3 to 25-fold | Low | [7] |

| T54A/S | 3 to 25-fold | Low | [7] |

| R155K/T | 3 to 25-fold | Low | [7] |

| A156S | 3 to 25-fold | Low | [7] |

| A156T | >25-fold | High | [7] |

| V36M + R155K | >25-fold | High | [7] |

Note: All Telaprevir-resistant variants remained fully sensitive to interferon-alpha, ribavirin, and HCV NS5B polymerase inhibitors.[7]

In Vitro Activity against Other Viruses

While primarily developed as an anti-HCV agent, some research suggests that Telaprevir may possess a broader antiviral spectrum. Studies in mice have indicated potential activity against enterovirus D68, which has been associated with acute flaccid myelitis.[2] However, comprehensive in vitro data for viruses other than HCV are limited and require further investigation.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the antiviral activity of Telaprevir.

HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the efficacy of HCV inhibitors by measuring the replication of a subgenomic HCV RNA (replicon) within a human hepatoma cell line (e.g., Huh-7).[8][9]

Objective: To determine the concentration of Telaprevir required to inhibit HCV RNA replication by 50% (EC50).

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., Con1 for genotype 1b)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Telaprevir

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RNA extraction kit

-

Reagents for quantitative real-time RT-PCR (qRT-PCR)

Procedure:

-

Cell Seeding: Plate Huh-7 replicon cells in multi-well plates and allow them to adhere.

-

Compound Preparation: Prepare serial dilutions of Telaprevir in DMEM with a final DMSO concentration that does not affect cell viability.

-

Treatment: Add the diluted Telaprevir to the cells. Include vehicle controls (DMSO) and positive controls (known HCV inhibitors).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]

-

RNA Extraction: Lyse the cells and extract total cellular RNA using a commercial kit.

-

qRT-PCR: Quantify the levels of HCV RNA using a one-step qRT-PCR assay.

-

Data Analysis: Determine the EC50 value by plotting the percentage of HCV RNA inhibition against the log of Telaprevir concentration and fitting the data to a dose-response curve.

NS3/4A Protease Enzyme Inhibition Assay

This biochemical assay directly measures the ability of Telaprevir to inhibit the enzymatic activity of the purified HCV NS3/4A protease.

Objective: To determine the concentration of Telaprevir required to inhibit the NS3/4A protease activity by 50% (IC50) or to determine the inhibitory constant (Ki).

Materials:

-

Recombinant HCV NS3/4A protease

-

Fluorogenic peptide substrate

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, with additives)

-

Telaprevir

-

DMSO

-

Microplate reader with fluorescence detection

Procedure:

-

Enzyme and Inhibitor Incubation: In a microplate, incubate the purified NS3/4A protease with varying concentrations of Telaprevir for a defined period (e.g., 15-90 minutes) to allow for binding.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the protease results in a fluorescent signal.

-

Data Analysis: Calculate the initial reaction velocities from the fluorescence data. Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of Telaprevir concentration. The Ki value can be determined through further kinetic studies.

Conclusion

Telaprevir exhibits a potent and specific in vitro antiviral activity against Hepatitis C virus, particularly genotype 1, by inhibiting the NS3/4A serine protease. The comprehensive data on its activity against various genotypes and resistant mutants, along with detailed experimental protocols, provide a solid foundation for further research and development in the field of HCV therapeutics. Understanding the nuances of its in vitro profile is crucial for optimizing its clinical application and for the development of next-generation protease inhibitors with improved resistance profiles and broader genotype coverage.

References

- 1. What is the mechanism of Telaprevir? [synapse.patsnap.com]

- 2. Telaprevir - Wikipedia [en.wikipedia.org]

- 3. What is Telaprevir used for? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Telaprevir: a review of its use in the management of genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro phenotypic characterization of hepatitis C virus NS3 protease variants observed in clinical studies of telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]

In-Depth Technical Guide to Telaprevir: Target Binding Kinetics and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the binding kinetics and affinity of Telaprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. The document details the mechanism of action, presents quantitative binding data, outlines experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: Telaprevir and the HCV NS3/4A Protease

Telaprevir is a direct-acting antiviral (DAA) agent that functions as a selective and reversible covalent inhibitor of the HCV NS3/4A serine protease.[1][2][3] This viral enzyme is a heterodimeric complex essential for the HCV life cycle. It is responsible for cleaving the viral polyprotein at four specific sites, a process necessary for the maturation of non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that form the viral replication complex.[1][4] By blocking the active site of the NS3/4A protease, Telaprevir prevents viral polyprotein processing, thereby halting viral replication.[5][6]

The inhibitory mechanism of Telaprevir involves a two-step process. Initially, it binds non-covalently to the active site of the protease. Subsequently, the α-ketoamide warhead of Telaprevir forms a reversible covalent bond with the catalytic serine residue (Ser139) of the NS3 protease.[1] This mechanism contributes to its high potency and prolonged duration of action.

Quantitative Data: Binding Kinetics and Affinity

The interaction between Telaprevir and the HCV NS3/4A protease has been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity and kinetics.

| Parameter | Value | Method | Genotype | Reference |

| Ki | 7 nM | Enzyme Inhibition Assay | 1b | N/A |

| IC50 | 354 nM | Replicon Assay (48h) | 1b | [7] |

| EC50 | 280 nM | Infected Hepatocytes | 1a | [7] |

| kon (Association Rate) | Data not consistently available in public literature | Surface Plasmon Resonance (SPR) | N/A | N/A |

| koff (Dissociation Rate) | Data not consistently available in public literature | Surface Plasmon Resonance (SPR) | N/A | N/A |

| Kd (Dissociation Constant) | Data not consistently available in public literature | Isothermal Titration Calorimetry (ITC) | N/A | N/A |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

HCV Polyprotein Processing Pathway

This diagram illustrates the role of the NS3/4A protease in the HCV replication cycle and the point of intervention for Telaprevir.

Experimental Workflow: Surface Plasmon Resonance (SPR)

This diagram outlines a typical workflow for determining the binding kinetics of a covalent inhibitor like Telaprevir using SPR.

Logical Relationship: Reversible Covalent Inhibition

This diagram illustrates the two-step mechanism of reversible covalent inhibition characteristic of Telaprevir.

References

- 1. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telaprevir: a novel NS3/4 protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Table 2, Key Characteristics of Simeprevir, Boceprevir, Telaprevir, Sofosbuvir, and Ledipasvir - Ledipasvir/Sofosbuvir (Harvoni) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Telaprevir for Viral Diseases Beyond Hepatitis C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telaprevir, a potent serine protease inhibitor, was a cornerstone of early direct-acting antiviral therapies for Hepatitis C virus (HCV) infection. Its mechanism of action involves the reversible covalent inhibition of the HCV NS3/4A protease, an enzyme critical for viral replication.[1][2] This technical guide explores the early-stage research into the repurposing of Telaprevir for other viral diseases, focusing on its in vitro efficacy, mechanism of action, and the experimental protocols used to evaluate its antiviral activity. While research has primarily focused on SARS-CoV-2 and to a lesser extent, other viruses, this document summarizes the currently available preclinical data.

Quantitative In Vitro Efficacy of Telaprevir

The antiviral activity of Telaprevir has been evaluated against several viruses in vitro. The following tables summarize the key quantitative data from these studies.

Table 1: Antiviral Activity of Telaprevir against Coronaviruses

| Virus | Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero-E6 | 11.552 | 60.865 | 5.27 |

Table 2: Antiviral Activity of Telaprevir against Flaviviruses

| Virus | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| Dengue Virus (DENV) | Not Specified | 24.5 | Not Reported | Not Reported |

Table 3: Antiviral Activity of Telaprevir against Picornaviruses

| Virus | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| Enterovirus D68 (EV-D68) | RD | 0.6 ± 0.1 | 46.2 ± 14.3 | 77 | [3][4] |

Note: Robust in vitro studies providing quantitative efficacy data for Telaprevir against Zika virus, Chikungunya virus, Ebola virus, influenza virus, and HIV could not be identified in the public domain at the time of this review.

Mechanisms of Action Against Other Viral Targets

While Telaprevir's primary target is the HCV NS3/4A protease, research suggests it can inhibit proteases of other viruses and even host cell factors involved in viral entry and replication.

SARS-CoV-2

-

Direct Viral Target: Telaprevir has been shown to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for processing the viral polyproteins into functional units.

-

Host Cell Targets: In silico studies and in vitro evidence suggest that Telaprevir may also target host cell proteases involved in viral entry, such as Cathepsin L (CTSL). Cathepsin L is involved in the proteolytic processing of the SARS-CoV-2 spike protein, a necessary step for viral fusion with the host cell membrane. There is also computational evidence suggesting a potential interaction with the human angiotensin-converting enzyme 2 (hACE2) receptor, the primary entry point for SARS-CoV-2.

Enterovirus D68 (EV-D68)

-

Direct Viral Target: Telaprevir has been identified as a potent inhibitor of the EV-D68 2A protease (2Apro).[5] This viral protease is crucial for the cleavage of the viral polyprotein. Telaprevir binds to the 2Apro in a nearly irreversible manner, effectively halting viral replication.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Telaprevir's antiviral activity.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of an antiviral compound that protects cells from the destructive effects of a virus.

a. Cell Culture and Seeding:

-

Cell Line: Vero-E6 cells (for SARS-CoV-2) or RD cells (for EV-D68).

-

Procedure: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator. For the assay, cells are seeded into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

b. Compound Preparation:

-

Telaprevir is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Serial dilutions of Telaprevir are prepared in cell culture medium.

c. Virus Infection and Treatment:

-

The cell monolayer is infected with the virus at a multiplicity of infection (MOI) predetermined to cause significant CPE within 48-72 hours.

-

Immediately after infection, the culture medium is replaced with medium containing the different concentrations of Telaprevir.

-

Control wells include cells with virus but no drug (virus control) and cells with neither virus nor drug (cell control).

d. Assessment of CPE:

-

Plates are incubated for 48-72 hours.

-

The medium is removed, and the remaining adherent cells are fixed with 10% formalin.

-

The fixed cells are stained with a 0.5% crystal violet solution.

-

After washing and drying, the stained dye is solubilized with methanol.

-

The absorbance is read on a plate reader at a wavelength of 570 nm.

e. Data Analysis:

-

The percentage of cell viability is calculated relative to the cell control.

-

The IC50 value (the concentration of drug that inhibits CPE by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral agent.

a. Cell Culture:

-

A confluent monolayer of a susceptible cell line (e.g., Vero-E6 for SARS-CoV-2) is prepared in 6-well or 12-well plates.

b. Virus and Compound Incubation:

-

A known titer of the virus is incubated with serial dilutions of Telaprevir for 1 hour at 37°C.

c. Infection and Overlay:

-

The virus-drug mixture is added to the cell monolayer and incubated for 1 hour to allow for viral adsorption.

-

The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus.

d. Plaque Visualization:

-

Plates are incubated for a period sufficient for plaque formation (typically 3-5 days).

-

The cells are then fixed and stained with crystal violet to visualize the plaques.

e. Data Analysis:

-

The number of plaques in each well is counted.

-

The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug).

-

The EC50 value (the concentration of drug that reduces the number of plaques by 50%) is determined.

Quantitative Real-Time PCR (qRT-PCR) Based Assay

This assay measures the inhibition of viral RNA replication.

a. Cell Culture, Infection, and Treatment:

-

This is performed as described in the CPE inhibition assay.

b. RNA Extraction:

-

At a specified time point post-infection (e.g., 24 or 48 hours), total RNA is extracted from the cells using a commercial RNA extraction kit.

c. qRT-PCR:

-

The extracted RNA is used as a template for a one-step qRT-PCR reaction using primers and a probe specific to a viral gene.

-

A standard curve is generated using known quantities of viral RNA to allow for absolute quantification of viral copy numbers.

-

A housekeeping gene (e.g., GAPDH or RNase P) is also amplified to normalize for the amount of cellular RNA.

d. Data Analysis:

-

The viral RNA copy number is determined for each drug concentration.

-

The percentage of inhibition of viral RNA replication is calculated relative to the virus control.

-

The IC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of Telaprevir against SARS-CoV-2.

References

- 1. Telaprevir Treatment Reduces Paralysis in a Mouse Model of Enterovirus D68 Acute Flaccid Myelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Therapeutics in the Fight Against EV‐D68: A Review of Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. experts.arizona.edu [experts.arizona.edu]

The NS3/4A Serine Protease: A Linchpin in the Hepatitis C Virus Life Cycle and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Hepatitis C Virus (HCV) NS3/4A serine protease is a multifunctional enzyme complex indispensable for the viral life cycle, playing a critical role in viral polyprotein processing and the evasion of the host's innate immune response. This guide provides a comprehensive overview of the NS3/4A protease, its functions, and the experimental methodologies used to study this crucial viral enzyme.

The Pivotal Role of NS3/4A in HCV Replication

The HCV genome is translated into a single large polyprotein of approximately 3000 amino acids, which must be cleaved into individual structural and non-structural (NS) proteins to form a functional replication complex.[1] The NS3/4A protease is a non-covalent heterodimer composed of the N-terminal one-third of the NS3 protein, which contains the serine protease catalytic domain, and the NS4A protein, which acts as an essential cofactor.[2][3]

The primary function of the NS3/4A protease is to mediate four of the cleavages of the HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[2][3] This processing is essential for the liberation of the mature non-structural proteins required for viral replication. The cleavage at the NS3/NS4A junction is an intramolecular (cis) event, while the subsequent cleavages occur intermolecularly (trans).[4]

Beyond its role in viral maturation, the NS3/4A protease is a key player in HCV's ability to establish and maintain chronic infection by dismantling the host's innate immune defenses. It achieves this by targeting and cleaving two crucial adaptor proteins in the type I interferon (IFN) signaling pathway:

-

Mitochondrial Antiviral Signaling (MAVS) protein: Also known as IPS-1, VISA, or Cardif, MAVS is an essential adaptor protein in the RIG-I-like receptor (RLR) pathway, which detects viral RNA in the cytoplasm. NS3/4A cleaves MAVS at Cysteine-508, leading to its dislocation from the mitochondrial membrane and subsequent disruption of the downstream signaling cascade that would normally lead to the production of type I interferons.[5][6]

-

Toll/IL-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF): TRIF is a key adaptor protein in the Toll-like receptor 3 (TLR3) signaling pathway, which recognizes double-stranded RNA. The NS3/4A protease cleaves TRIF, thereby inhibiting TLR3-mediated induction of type I interferons.[7][8]

By disabling these two critical arms of the innate immune response, the NS3/4A protease effectively creates a favorable environment for viral persistence.

Quantitative Analysis of NS3/4A Protease Activity

The efficiency of NS3/4A-mediated cleavage varies between its different substrates. This is reflected in the kinetic parameters of the enzyme for each cleavage site. Furthermore, the potency of various inhibitors is quantified by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

Table 1: Kinetic Parameters of HCV NS3/4A Protease for Viral Polyprotein Cleavage Sites

| Cleavage Site | P6-P1' Sequence | kcat/Km (M⁻¹s⁻¹) | Reference |

| NS5A/NS5B | Glu -Asp-Val-Val-Cys-Cys -Ser | High | [9] |

| NS4A/NS4B | Asp -Ala-Val-Ile-Thr-Cys -Ser | Moderate | [9] |

| NS4B/NS5A | Asp -Leu-Met-Gly-Tyr-Cys -Ser | Low | [9][10] |

Note: Specific Km and kcat values are often determined using synthetic peptide substrates and can vary depending on the experimental conditions and the specific HCV genotype. The general order of cleavage efficiency is NS5A/NS5B > NS4A/NS4B >> NS4B/NS5A.[9]

Table 2: Cleavage Sites of Host Factors by HCV NS3/4A Protease

| Host Factor | Cleavage Site | P6-P1' Sequence of Cleavage Site | Reference |

| MAVS | Cys-508 | Glu-Ala-Leu-Gln-Cys-Cys -Gly | [5] |

| TRIF | Cys-372 | Pro-Ser-Ser-Thr-Pro-Cys -Ser |

Table 3: Inhibition Constants of Selected HCV NS3/4A Protease Inhibitors

| Inhibitor | Type | Ki or IC50 (nM) | Reference |

| Telaprevir | Linear ketoamide | 7 (Ki) | |

| Boceprevir | Linear ketoamide | 14 (Ki) | |

| Ciluprevir | Macrocyclic | 0.3-3.0 (Ki) | |

| ITMN-191 | Macrocyclic | 0.29 (IC50) |

Note: Inhibition constants can vary depending on the assay conditions and the genotype of the NS3/4A protease.

Experimental Protocols

A variety of in vitro and cell-based assays are employed to study the activity of the NS3/4A protease and to screen for potential inhibitors.

Förster Resonance Energy Transfer (FRET)-Based Protease Assay

This is a high-throughput method to measure the enzymatic activity of NS3/4A in vitro.

Principle: A synthetic peptide substrate containing the NS3/4A cleavage sequence is flanked by a FRET donor and acceptor pair. In the intact peptide, the close proximity of the donor and acceptor results in efficient FRET. Upon cleavage by NS3/4A, the donor and acceptor are separated, leading to a decrease in the FRET signal, which can be monitored in real-time.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant purified HCV NS3/4A protease.

-

FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2).

-

Assay buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds (potential inhibitors) in DMSO.

-

Add 1 µL of the compound dilutions to the wells of the 384-well plate.

-

Prepare the NS3/4A enzyme solution in assay buffer to the desired final concentration.

-

Add 20 µL of the enzyme solution to each well.

-

Incubate the plate at 30°C for 10 minutes to allow for enzyme-inhibitor binding.

-

Prepare the FRET substrate solution in assay buffer to the desired final concentration.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Immediately measure the fluorescence signal (e.g., excitation at 340 nm, emission at 490 nm for Edans/Dabcyl pair) kinetically for 15-30 minutes at 30°C.

-

Calculate the initial reaction velocities (v₀) from the linear phase of the fluorescence change over time.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

HCV Replicon Assay

This cell-based assay allows for the evaluation of antiviral compounds in a more physiologically relevant context.

Principle: Huh-7 human hepatoma cells are engineered to harbor a subgenomic or full-length HCV RNA that replicates autonomously. These replicons often contain a reporter gene, such as luciferase, whose expression level is proportional to the level of HCV RNA replication.

Detailed Methodology:

-

Reagents and Materials:

-

HCV replicon-harboring Huh-7 cells.

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection).

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the HCV replicon cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the compound dilutions. Include appropriate vehicle controls (DMSO).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

In a parallel plate, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the effect of the compounds on cell viability.

-

Calculate the EC50 (half-maximal effective concentration) for the inhibition of HCV replication and the CC50 (half-maximal cytotoxic concentration) for each compound.

-

Expression and Purification of Recombinant NS3/4A Protease

Producing high-quality recombinant NS3/4A is essential for in vitro studies.

Principle: The coding sequence for the NS3 protease domain and the NS4A cofactor are cloned into an expression vector, often with an affinity tag (e.g., His-tag), for expression in E. coli or other expression systems. The protein is then purified using affinity chromatography.

Detailed Methodology:

-

Expression Construct:

-

Clone the cDNA encoding the NS3 protease domain (amino acids 1-181) and the NS4A cofactor (a synthetic gene or the full-length NS4A) into a suitable E. coli expression vector (e.g., pET vector) with an N-terminal His-tag. A single-chain construct where NS4A is fused to the C-terminus of the NS3 protease domain via a flexible linker can also be used.

-

-

Protein Expression:

-

Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM).

-

Elute the His-tagged NS3/4A protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

-

Further purify the protein by size-exclusion chromatography to remove aggregates and impurities.

-

Assess the purity of the protein by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA).

-

Western Blot Analysis of MAVS and TRIF Cleavage

This technique is used to detect the cleavage of endogenous or overexpressed MAVS and TRIF in cell culture.

Principle: Cells are transfected with an NS3/4A expression vector or infected with HCV. Cell lysates are then prepared, and the proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against MAVS or TRIF to detect the full-length protein and its cleavage products.

Detailed Methodology:

-

Cell Culture and Transfection/Infection:

-

Seed cells (e.g., HEK293T or Huh-7) in 6-well plates.

-

Transfect the cells with a plasmid expressing HCV NS3/4A or a control vector using a suitable transfection reagent. Alternatively, infect the cells with HCV at a desired multiplicity of infection.

-

Incubate the cells for 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

SDS-PAGE and Western Blotting:

-

Determine the protein concentration of the lysates.

-

Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 10-12%).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for MAVS (detecting the N- or C-terminus) or TRIF overnight at 4°C. A loading control antibody (e.g., anti-actin or anti-GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Expected Results:

-

MAVS: Full-length MAVS has a molecular weight of approximately 57-75 kDa. Upon cleavage by NS3/4A, an N-terminal fragment of about 51-54 kDa is generated.

-

TRIF: Full-length TRIF has a molecular weight of approximately 80 kDa. NS3/4A cleavage generates a C-terminal fragment of about 45 kDa.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involving the NS3/4A protease.

Caption: HCV Polyprotein Processing Cascade.

Caption: Evasion of Innate Immunity by NS3/4A.

Caption: FRET-Based Assay Workflow.

Conclusion

The HCV NS3/4A serine protease is a multifaceted enzyme that is absolutely essential for the viral life cycle. Its dual role in processing the viral polyprotein and dismantling the host's innate immune response makes it an exceptionally attractive target for antiviral drug development. The development of direct-acting antivirals targeting the NS3/4A protease has revolutionized the treatment of chronic hepatitis C. A thorough understanding of the biochemical and cellular functions of this enzyme, facilitated by the experimental approaches detailed in this guide, will continue to be crucial for the development of next-generation therapies to combat HCV and other viral diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Hepacivirus NS3/4A Proteases Interfere with MAVS Signaling in both Their Cognate Animal Hosts and Humans: Implications for Zoonotic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hepatitis C virus NS3 serine proteinase: trans-cleavage requirements and processing kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic and Kinetic Insights into the Acylation Reaction of Hepatitis C Virus NS3/NS4A Serine Protease with NS4B/5A Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Synthesis and Chemical Characterization of VX-950 (Telaprevir)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-950, also known as Telaprevir, is a potent, selective, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This enzyme is crucial for the replication of HCV, making it a prime target for antiviral therapies.[2] Telaprevir was a significant advancement in the treatment of chronic HCV genotype 1 infection, offering improved sustained virologic response rates when used in combination with pegylated interferon and ribavirin.[3][4] This technical guide provides a detailed overview of the initial synthesis and chemical characterization of VX-950, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Telaprevir is a peptidomimetic drug that forms a covalent but reversible complex with the active site of the NS3/4A protease.[5] Its discovery and development were guided by structure-based drug design, leading to a molecule with high potency and oral bioavailability.[2][5] Understanding the synthesis and chemical properties of VX-950 is fundamental for its production, quality control, and the development of next-generation HCV protease inhibitors.

Mechanism of Action of VX-950

The hepatitis C virus produces a single polyprotein that must be cleaved by viral and host proteases to generate functional viral proteins essential for replication and assembly of new virions. The HCV NS3/4A serine protease is responsible for four of these cleavages. VX-950 acts as a direct-acting antiviral agent by binding to the active site of the NS3/4A protease, thereby inhibiting its enzymatic activity.[6] This inhibition prevents the processing of the viral polyprotein, ultimately halting viral replication.[7]

Synthesis of VX-950

An efficient synthesis of Telaprevir (VX-950) has been reported, utilizing a combination of biocatalysis and multicomponent reactions to achieve high stereoselectivity and atom economy.[8] The following scheme outlines a key synthetic route.

Experimental Protocol: Synthesis of Telaprevir (1) from Intermediate 14[8]

To a solution of intermediate 14 (0.514 g, 0.75 mmol) in methanol (B129727) (20 mL) at room temperature, 250 µL of saturated potassium carbonate (K2CO3) solution was added. The reaction mixture was stirred for 30 minutes at room temperature, resulting in a pale yellow suspension. After confirming full conversion by thin-layer chromatography (TLC), the mixture was washed with 20 mL of brine. The aqueous layer was extracted twice with 10 mL of dichloromethane (B109758) (CH2Cl2). The combined organic layers were dried over magnesium sulfate (B86663) (MgSO4) and concentrated in vacuo to yield a pale yellow solid. This solid was then dissolved in CH2Cl2 (10 mL), and Dess-Martin periodinane (0.650 g, 1.532 mmol) was added at room temperature. The reaction was stirred until completion, monitored by TLC. The reaction mixture was then quenched with saturated sodium bicarbonate (NaHCO3) and sodium thiosulfate (B1220275) (Na2S2O3) solutions. The product was extracted with ethyl acetate, and the combined organic layers were dried and concentrated. The crude product was purified by silica (B1680970) gel flash chromatography (1% MeOH in CH2Cl2) to afford Telaprevir (1) as a white solid (0.412 g, 80% yield).

Chemical Characterization of VX-950

The chemical identity and purity of synthesized VX-950 are confirmed using a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy